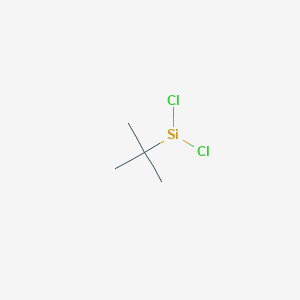![molecular formula C10H11NO4 B3157667 2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid CAS No. 85103-47-5](/img/structure/B3157667.png)
2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid
Übersicht
Beschreibung
Chemical Reactions Analysis
Carboxylic acids like “2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid” can donate hydrogen ions if a base is present to accept them. They react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .Wissenschaftliche Forschungsanwendungen
1. Crystallography and Molecular Interactions
Research on similar compounds, such as [chloro(phenyl)methyleneamino]oxyacetic acid, has revealed insights into crystallography. These compounds form hydrogen-bonded dimers and exhibit aromatic π-π stacking interactions, which are significant in understanding molecular interactions and crystal structures (Glidewell et al., 2004).
2. Formation of Molecular Structures
Studies involving compounds with similar structural features, such as o-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzohydroxamic acid, have led to the self-assembly of complex molecular structures like Cu(II) cages. These findings are essential for understanding the self-assembly and molecular architecture in coordination chemistry (McDonald et al., 2015).
3. Catalysis in Chemical Reactions
Another relevant compound, 2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonic acid, has been used to form copper(II) complexes, which act as efficient and selective catalysts in alcohol oxidation. This illustrates the potential of such compounds in catalytic applications and chemical synthesis (Hazra et al., 2015).
4. Synthesis of Biologically Active Compounds
Compounds such as methyl 2-(4-methoxyphenyl)-2-oxoacetate, synthesized from the ascidian Polycarpa aurata, show the potential of related compounds in the synthesis of biologically active molecules. This highlights the role of such compounds in medicinal chemistry and natural product synthesis (Zhou Hua-feng, 2007).
5. Application in Photogeneration and Solid Phase Synthesis
The use of compounds like [4-(4-Methoxyphenyl)-2,6-dinitro-phenylmethyl]-2,2,2-trichloroacetate in oligonucleotide microarray synthesis as photogenerators demonstrates the application of similar compounds in advanced synthetic methodologies (Sinyakov et al., 2014).
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-2-8(3-5-9)6-11-15-7-10(12)13/h2-6H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNNDTPBBAXFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3157668.png)

![(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3157674.png)
![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)

